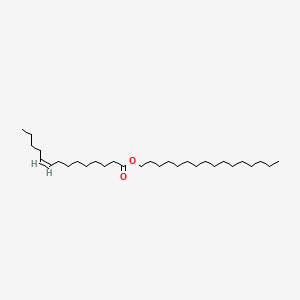

Cetyl Myristoleate

描述

属性

IUPAC Name |

hexadecyl (Z)-tetradec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H58O2/c1-3-5-7-9-11-13-15-16-17-19-21-23-25-27-29-32-30(31)28-26-24-22-20-18-14-12-10-8-6-4-2/h10,12H,3-9,11,13-29H2,1-2H3/b12-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIOQMKBBPSAFY-BENRWUELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001027162 | |

| Record name | Cetyl myristoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64660-84-0 | |

| Record name | Cetyl myristoleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64660-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetyl myristoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064660840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetyl myristoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001027162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CETYL MYRISTOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87P8K33Q5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cetyl myristoleate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038307 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Biology Approaches for Cetyl Myristoleate

Esterification Pathways for Laboratory and Industrial Synthesis of Cetyl Myristoleate (B1240118)

The primary method for synthesizing cetyl myristoleate is through the esterification of myristoleic acid with cetyl alcohol. wikipedia.orgresearchgate.net This reaction can be catalyzed by various means, including chemical catalysts and enzymes.

Precursor Chemistry: Myristoleic Acid and Cetyl Alcohol Reactants

Myristoleic Acid: Also known as cis-9-tetradecenoic acid, myristoleic acid is a monounsaturated omega-5 fatty acid. chemicalbook.comontosight.ainih.gov It is found in the seed fat of certain plants, such as those from the Myristicaceae family, and in some fish oils. chemicalbook.comgoogle.com For commercial production, it is often sourced from tallow-based mixed fatty acids. google.com The chemical properties of myristoleic acid are detailed in the table below.

| Property | Value |

| Molecular Formula | C14H26O2 |

| Molecular Weight | 226.35 g/mol |

| Melting Point | -4.5 to -4 °C |

| Boiling Point | 144 °C at 0.6 mm Hg |

| Density | 0.9 g/mL at 25 °C |

| Table 1: Chemical Properties of Myristoleic Acid. chemicalbook.comchemicalbook.com |

Cetyl Alcohol: Also known as 1-hexadecanol, cetyl alcohol is a 16-carbon fatty alcohol. drugbank.comnih.gov It is a waxy white solid at room temperature and can be produced from the reduction of palmitic acid. drugbank.comnih.gov Cetyl alcohol is widely used in the cosmetics and pharmaceutical industries as an emulsifier, thickener, and stabilizer. drugbank.comatamanchemicals.com Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C16H34O |

| Molecular Weight | 242.44 g/mol |

| Melting Point | 49–52°C |

| Boiling Point | 344°C |

| Density | 0.81 g/cm³ at 20°C |

| Table 2: Chemical and Physical Properties of Cetyl Alcohol. amarischemicalsolutions.com |

Optimization of Synthetic Yields and Purity for Research Applications

Achieving high yields and purity is crucial for the synthesis of this compound for research purposes. Various methods have been explored to optimize the esterification reaction.

One approach involves using lipase-catalyzed synthesis in supercritical carbon dioxide (SC-CO2). researchgate.net In a study optimizing the synthesis of cetyl octanoate, a similar wax ester, Novozym® 435 was identified as the best catalyst, with a reaction time of 20 minutes being sufficient for maximal yield. researchgate.net Response surface methodology predicted optimal conditions to be a reaction pressure of 10.22 MPa, a temperature of 63.70 °C, and an enzyme amount of 11.20%, resulting in a yield of nearly 100%. researchgate.net

Another method utilizes an acidic deep eutectic solvent (DES) composed of choline (B1196258) chloride and p-toluenesulfonic acid as a recyclable catalyst for the solvent-free synthesis of oleic acid-based wax esters. Optimal conditions for the esterification of oleic acid with cetyl alcohol were found to be 5% DES catalyst, a molar ratio of fatty acid to alcohol of 1.3:1, and a reaction temperature of 70°C for 3 hours, achieving a 99.1% conversion of cetyl alcohol.

For the synthesis of cetyl palmitate, another cetyl ester, a solid acid catalyst, SO3H-carbon, has been used. ajgreenchem.com The optimized conditions for this solvent-free esterification were 20 wt.% of the catalyst, a reaction temperature of 90°C, and a reaction time of 6 hours, resulting in a 97% yield. ajgreenchem.com

Comparative Analysis of Synthetic Routes for Specific Isomers (e.g., cis-9, cis-10)

The natural isomer of myristoleic acid is the cis-9 isomer. google.com However, due to its limited availability and the high cost of isolation from natural sources, synthetic routes to produce both cis-9-cetyl myristoleate and its isomers, such as cis-10-cetyl myristoleate, have been developed. google.comjournalijar.com

One patented method describes the synthesis of hexadecyl cis-9-tetradecenoate (cis-9-cetyl myristoleate) from oleic acid methyl ester and hexadecyl cis-10-tetradecenoate from undecenoic acid methyl ester, a derivative of castor oil. google.com The synthesis of the cis-10 isomer is particularly noteworthy as undecenoic acid is commercially available in pure form. google.com Both isomers were prepared via enzymatic transesterification of their respective methyl esters with cetyl alcohol using Novozyme 435 or Lipozyme TL IM. google.com The synthesis of cis-9-cetyl myristoleate resulted in a 95% yield with 92% purity, while the cis-10 isomer was produced in 88-90% yield with 90-95% purity. google.com

Structural Elucidation in Relation to this compound Biological Activity

The structure of this compound, specifically the cis-9 isomer, is believed to be crucial for its biological activity. It was first isolated from Swiss albino mice that were found to be immune to adjuvant-induced arthritis. barnys.cz Synthetic this compound, prepared from cetyl alcohol and myristoleic acid, demonstrated similar protective effects in rats. barnys.cz

Limited studies have compared the activity of different cetyl esters. In one preliminary trial, cetyl oleate (B1233923) showed some activity, though significantly less than this compound, while cetyl myristate and cetyl elaidate (B1234055) (the trans-isomer of cetyl oleate) were found to be virtually ineffective. barnys.cz This suggests that both the fatty acid chain length and the cis configuration of the double bond are important for its biological function.

Analytical Techniques for this compound Characterization in Research

A variety of analytical techniques are employed to confirm the structure and purity of synthesized this compound. These methods are essential for ensuring the quality and consistency of the compound used in research.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR are used to confirm the identity and structure of the synthesized compound.

In the ¹H NMR spectrum of hexadecyl cis-9-tetradecenoate, characteristic signals confirm the presence of the ester functional group and the cis double bond. google.com Key signals include a multiplet around 5.33-5.36 ppm corresponding to the two protons of the double bond (—CH=CH—), and a triplet at 4.01 ppm for the two protons of the methylene (B1212753) group attached to the ester oxygen (—O—CH₂—). google.com

¹³C NMR spectroscopy provides further confirmation of the structure. For example, in the spectrum of hexadecyl (Z)-hexadec-9-enoate, a related wax ester, the carbons of the double bond appear at approximately 129.90 and 130.13 ppm, and the carbonyl carbon of the ester group is observed at 174.14 ppm. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. It operates on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups.

In the analysis of this compound, IR spectroscopy is instrumental in confirming the successful synthesis of the ester from its precursors, cetyl alcohol and myristoleic acid. The key transformation is the formation of an ester linkage (-COO-), which has distinct absorption bands that are absent in the spectra of the starting materials.

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group. This peak is typically observed in the region of 1740-1735 cm⁻¹. The presence of this intense band provides clear evidence of the ester functional group.

Additionally, the spectrum will show characteristic C-O stretching vibrations, which further confirm the ester linkage. There are typically two C-O stretches associated with an ester: the C-O-C asymmetric stretch and the C-O-C symmetric stretch, which appear in the fingerprint region of the spectrum, generally between 1300 cm⁻¹ and 1000 cm⁻¹. The long alkyl chains (CH₂ and CH₃ groups) of both the cetyl and myristoleyl portions of the molecule are identified by strong C-H stretching vibrations, typically found in the 3000-2850 cm⁻¹ region. The cis-double bond (C=C) from the myristoleate moiety shows a weaker C=C stretching absorption around 1650 cm⁻¹ and a =C-H bending vibration around 720 cm⁻¹.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester Carbonyl | C=O Stretch | 1740 - 1735 | Strong |

| Alkyl Chains | C-H Stretch | 3000 - 2850 | Strong |

| Ester Linkage | C-O Stretch (Asymmetric) | 1250 - 1150 | Medium-Strong |

| Ester Linkage | C-O Stretch (Symmetric) | 1150 - 1000 | Medium-Strong |

| Alkene | C=C Stretch | ~1650 | Weak-Medium |

| cis-Alkene | =C-H Bend | ~720 | Medium |

High-Resolution Mass Spectrometry (HRMS) in Molecular Mass Verification

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for the unambiguous confirmation of a compound's elemental composition. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of a unique molecular formula from the exact mass, as different elemental combinations will have slightly different masses due to the mass defect of individual isotopes.

For this compound, HRMS serves as a definitive method to verify its molecular formula, C₃₀H₅₈O₂. The theoretical (or calculated) monoisotopic mass of this molecule is determined by summing the exact masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁶O).

The experimental procedure involves ionizing the this compound sample—often through techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI)—and then measuring the m/z of the resulting molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺). The measured mass from the HRMS instrument is then compared to the theoretical mass. A very small difference between the measured and theoretical mass, typically less than 5 parts per million (ppm), provides high confidence in the assigned molecular formula and, by extension, the identity of the compound.

This level of accuracy is crucial for distinguishing this compound from other potential isomers or compounds with the same nominal mass but different elemental formulas. For instance, a calculated mass of 450.4437 g/mol for the neutral molecule allows for precise verification against the experimental data obtained from the mass spectrometer. wikipedia.org

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₃₀H₅₈O₂ |

| Theoretical Monoisotopic Mass (M) | 450.4437 g/mol |

| Common Adducts | [M+H]⁺, [M+Na]⁺ |

| Theoretical m/z for [M+H]⁺ | 451.4515 |

| Theoretical m/z for [M+Na]⁺ | 473.4334 |

| Acceptable Mass Error | < 5 ppm |

Chromatographic Methods for Isolation and Purity Assessment

Chromatographic techniques are indispensable for the separation, isolation, and purity assessment of synthesized chemical compounds like this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique often used to monitor the progress of a chemical reaction and to qualitatively assess the purity of the final product. For the synthesis of this compound, TLC can be used to track the consumption of the starting materials (myristoleic acid and cetyl alcohol) and the formation of the ester product.

A TLC plate, typically coated with silica (B1680970) gel (a polar stationary phase), is spotted with the reaction mixture. The plate is then developed in a sealed chamber containing a suitable mobile phase, which is usually a mixture of nonpolar and polar solvents. Given that this compound is a nonpolar, waxy ester, a predominantly nonpolar solvent system, such as a mixture of hexane (B92381) and ethyl acetate, is effective.

The less polar product (this compound) will travel further up the plate (higher Retention Factor, Rƒ value) than the more polar starting materials (myristoleic acid and cetyl alcohol). After development, the spots are visualized, often using an iodine chamber or a potassium permanganate (B83412) stain, which reacts with the double bond in the myristoleate chain. A pure sample of this compound will appear as a single spot, distinct from its precursors. wikipedia.org

Table 3: Typical Thin Layer Chromatography (TLC) Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ plates |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 9:1 or 8:2 v/v) |

| Analyte Polarity | This compound is nonpolar |

| Expected Rƒ | High Rƒ value (e.g., > 0.7), well-separated from polar starting materials |

| Visualization | Iodine vapor, potassium permanganate stain, or UV light (if applicable) |

Gas Chromatography (GC)

Gas Chromatography (GC) is a high-resolution separation technique ideal for the quantitative purity assessment of volatile or semi-volatile compounds. This compound, as a long-chain fatty acid ester, is amenable to GC analysis, often following derivatization to a more volatile form, although direct analysis is possible with high-temperature columns and methods.

In GC, the sample is injected into a heated port, where it is vaporized and swept by an inert carrier gas (e.g., helium or nitrogen) onto a long, thin capillary column. The column's inner surface is coated with a stationary phase (e.g., a nonpolar polysiloxane). Separation occurs based on the compound's boiling point and its interaction with the stationary phase.

This compound, having a high boiling point, requires a temperature-programmed oven, where the temperature is gradually increased to facilitate its elution from the column. A Flame Ionization Detector (FID) is commonly used for detection, as it is highly sensitive to organic compounds. The output, a chromatogram, shows peaks corresponding to each component in the sample. The purity of this compound can be determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram. A pure sample should ideally exhibit a single, sharp peak at a characteristic retention time.

Table 4: Representative Gas Chromatography (GC) Conditions for Fatty Acid Ester Analysis

| Parameter | Description |

|---|---|

| Column | Capillary column with a nonpolar stationary phase (e.g., DB-5ms, HP-5) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | ~300 °C (to ensure complete vaporization) |

| Oven Program | Temperature ramp, e.g., initial temp of 150°C, ramped to 320°C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | ~320 °C |

| Result | Purity assessed by peak area percentage; retention time confirms identity against a standard |

Preclinical Research Models and Efficacy Studies of Cetyl Myristoleate

In Vivo Animal Models for Studying Cetyl Myristoleate (B1240118) Biological Effects

Preclinical research has utilized several established in vivo animal models to investigate the biological activities of cetyl myristoleate, particularly its effects on inflammatory and arthritic conditions. These models are crucial for understanding the compound's potential mechanisms of action before any human trials.

The adjuvant-induced arthritis model in rats is a well-documented and widely used method for preclinical assessment of anti-arthritic compounds. researchgate.net This model involves inducing an arthritic state by injecting Freund's adjuvant, which contains heat-killed Mycobacterium butyricum, into the rodent. wikipedia.org The initial discovery of this compound's properties was linked to this model when researchers observed that Swiss albino mice appeared to be immune to the polyarthritis typically induced by the adjuvant. wikipedia.orgnih.govpeacehealth.org This observation led to the isolation and identification of this compound from these mice. nih.govbarnys.cz

Subsequent experiments were designed to validate these initial findings. In these studies, rats were challenged with Freund's adjuvant. barnys.cz One group of rats, which received only the adjuvant, developed severe swelling in their limbs, were lethargic, and showed lagging weight gain. In contrast, a group that was administered synthetic this compound prior to the adjuvant injection was afforded good protection against the development of these arthritic conditions. nih.gov Research indicated that this compound gave virtually complete protection against adjuvant-induced arthritis in rats. barnys.cz

Later studies using Freund's complete adjuvant (FCA) in Wistar rats further explored these effects. researchgate.netrjppd.org These experiments confirmed that this compound produced a statistically significant reduction in arthritic and inflammatory effects. rjppd.org The compound was also found to be effective in alleviating symptoms associated with established arthritis in this model. journalijar.com

The collagen-induced arthritis (CIA) model in mice is another standard and relevant model for studying rheumatoid arthritis, sharing many immunological and pathological features with the human disease. To verify earlier work conducted in adjuvant models, researchers synthesized pure this compound and tested its properties in a CIA model using DBA/1LacJ mice. nih.govresearchgate.net

In these studies, the administration of this compound resulted in a significantly lower incidence of arthritis. nih.gov For the mice that did develop the condition, there was a modest but significant decrease in the clinical signs of arthritis. nih.govresearchgate.net The protective effect was observed with both intraperitoneal injections and daily oral administration. nih.gov While the outcomes were noted as being less dramatic than those reported in the original adjuvant-arthritis studies, the results confirmed the anti-arthritic properties of pure this compound. nih.govresearchgate.net

To investigate the effects of this compound on osteoarthritis, a condition characterized by joint degeneration, researchers have employed surgical models. The Destabilization of the Medial Meniscus (DMM) surgery-induced osteoarthritis model is a widely used approach to study disease mechanisms and evaluate potential therapeutics. researchgate.netresearchgate.net This procedure involves the transection of the medial meniscotibial ligament in a mouse's knee, which leads to joint instability and subsequent development of osteoarthritic changes, including significant loss of articular cartilage. researchgate.netnih.gov

In this context, studies were conducted to test the effects of synthetic cis-9 and cis-10 isomers of this compound in DMM-induced osteoarthritis in C57WT mice. researchgate.netjournalijar.com The research indicated that these isomers are useful in mitigating symptoms associated with the condition. journalijar.com This model allows for the assessment of a compound's potential to affect the structural changes and degradation characteristic of osteoarthritis. researchgate.netresearchgate.net

Collagen-Induced Arthritis Models in Murine Systems

Assessment of Anti-Arthritic Efficacy in Preclinical Research

The anti-arthritic efficacy of this compound in preclinical settings has been assessed using various outcome measures across different animal models. The primary findings indicate a consistent protective and therapeutic effect.

In the adjuvant-induced arthritis model in rats, this compound demonstrated a strong protective capacity, with treated animals showing little to no evidence of the severe swelling and morbidity observed in control groups. Studies measured paw edema and arthritic index scores, finding that this compound led to a marked reduction in both, with efficacy comparable to the standard drug dexamethasone. rjppd.orgrjppd.org

In the murine collagen-induced arthritis model, efficacy was measured by the incidence of disease and clinical scores. Research confirmed that this compound significantly lowered the incidence of arthritis and modestly diminished the clinical symptoms in affected mice. nih.gov

The table below summarizes the findings from key preclinical studies.

Table 1: Summary of In Vivo Animal Models for this compound Research

| Animal Model | Animal Species | Key Findings and Efficacy Outcomes | Citations |

|---|---|---|---|

| Adjuvant-Induced Arthritis | Rats (various strains) | Provided "virtually complete protection" against induced arthritis; prevented severe swelling and morbidity. | nih.govbarnys.cz |

| Freund's Complete Adjuvant (FCA) Induced Arthritis | Wistar Rats | Marked reduction of paw edema and arthritic index scores; percentage inhibition of paw volume was statistically significant. | researchgate.netrjppd.orgrjppd.org |

| Collagen-Induced Arthritis (CIA) | DBA/1LacJ Mice | Significantly lower incidence of disease; modest but significant diminution in clinical signs for mice that developed arthritis. | nih.govresearchgate.net |

Evaluation of Anti-Inflammatory Potential in Animal Studies

The anti-inflammatory potential of this compound is a core component of its observed anti-arthritic effects. Animal studies have reported that the compound works to block inflammation. wikipedia.org

In the Freund's adjuvant-induced arthritis model, the anti-inflammatory activity was clearly demonstrated by the statistically significant reduction in paw volume. researchgate.netrjppd.org This model induces a chronic inflammatory response, and the ability of this compound to inhibit the resulting edema points to its potent anti-inflammatory properties. rjppd.org Other research has also utilized the carrageenan-induced paw edema model, an acute model of inflammation, to evaluate the anti-inflammatory potential of this compound isomers. journalijar.comresearchgate.net

Further investigations into the mechanisms of action have been conducted using in-vitro extensions of animal studies. Research on mouse macrophage cell lines (RAW264.7) explored the effect of this compound isomers on the secretion of key inflammatory mediators. researchgate.netjournalijar.com The results showed that both cis-9 and cis-10 isomers of this compound exhibited a dose-dependent reduction in the secretion of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). researchgate.netresearchgate.netjournalijar.com Furthermore, the isomers also reduced levels of nitric oxide, prostaglandin (B15479496) E2, and leukotriene B4 in response to lipopolysaccharide (LPS) stimulation. researchgate.netresearchgate.netjournalijar.com

Table 2: Evaluation of Anti-Inflammatory Markers in Preclinical this compound Studies

| Model/System | Marker | Observed Effect of this compound | Citations |

|---|---|---|---|

| Freund's Adjuvant-Induced Arthritis (in vivo) | Paw Volume / Edema | Statistically significant percentage inhibition of paw volume. | researchgate.netrjppd.org |

| Carrageenan-Induced Paw Edema (in vivo) | Paw Volume / Edema | Reduced paw volumes. | journalijar.comresearchgate.net |

| Stimulated Mouse Macrophage Cells (in vitro) | TNF-α | Dose-dependent reduction in secretion. | researchgate.netresearchgate.netjournalijar.com |

| Stimulated Mouse Macrophage Cells (in vitro) | IL-6 | Dose-dependent reduction in secretion. | researchgate.netresearchgate.netjournalijar.com |

| Stimulated Mouse Macrophage Cells (in vitro) | Nitric Oxide | Dose-dependent reduction in secretion. | researchgate.netresearchgate.netjournalijar.com |

| Stimulated Mouse Macrophage Cells (in vitro) | Prostaglandin E2 | Dose-dependent reduction in secretion. | researchgate.netresearchgate.netjournalijar.com |

Mechanistic Investigations of Cetyl Myristoleate at Molecular and Cellular Levels

Modulation of Inflammatory Biochemical Pathways

The primary proposed mechanism of action for cetyl myristoleate (B1240118) centers on its ability to modulate inflammatory cascades. nutrientinnovations.com Research suggests that it may influence the production of eicosanoids and other inflammatory mediators. rejuvenation-science.com The anti-inflammatory properties are thought to stem from its influence on the metabolism of arachidonic acid, a key precursor to various pro-inflammatory molecules. researchgate.netresearchgate.net It is hypothesized that cetyl myristoleate may act in a manner similar to other fatty acids known to temper inflammatory responses. ndnr.com

A significant body of research suggests that the primary mechanism of this compound involves the modulation of arachidonic acid metabolism. wikipedia.orgwikiwand.com Arachidonic acid is a polyunsaturated fatty acid present in cell membranes that, when released, serves as the substrate for the lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, leading to the production of potent inflammatory mediators. researchgate.netresearchgate.net The rationale for using this compound in studies of inflammation is based on the hypothesis that it may inhibit these enzymatic pathways, thereby decreasing the synthesis of pro-inflammatory compounds. aafp.org

The lipoxygenase (LOX) pathway is a critical target in the study of inflammation. It is responsible for converting arachidonic acid into leukotrienes. The anti-inflammatory effect of this compound is theorized to be, in part, due to its action as a 5-lipoxygenase (5-LOX) pathway inhibitor. journalijar.com Some research suggests that the antiarthritic effect of this compound may be attributable to its myristoleic acid component, which has been found to inhibit 5-lipoxygenase activity. nih.govkoreascience.kr Inhibition of 5-lipoxygenase is a key target for anti-inflammatory drugs as its products are involved in inflammatory and allergic reactions. koreascience.kr

The cyclooxygenase (COX) pathway is another major branch of arachidonic acid metabolism, responsible for the synthesis of prostaglandins (B1171923). The prevailing hypothesis is that this compound helps to alleviate inflammation by suppressing the cyclooxygenase pathway. researchgate.netresearchgate.netnih.gov This inhibition is thought to reduce the generation of inflammatory mediators. researchgate.net Specifically, monounsaturated cetylated fatty acids are believed to exert their effects on the inflammatory process through the inhibition of the COX pathway. nih.gov

Prostaglandins, particularly Prostaglandin (B15479496) E2 (PGE2), are key mediators of inflammation, pain, and fever. A direct consequence of COX pathway inhibition is the reduced synthesis of prostaglandins. koreascience.kr The most likely mechanism of action for this compound is believed to be a decrease in the production of prostaglandins. wikipedia.orgwikiwand.com In-vitro studies using mouse macrophage cells stimulated with lipopolysaccharide (LPS) have provided direct evidence for this. In these experiments, synthetic isomers of this compound exhibited a dose-dependent reduction in the secretion of Prostaglandin E2. researchgate.netresearchgate.netjournalijar.com

Leukotrienes are potent pro-inflammatory mediators produced via the 5-LOX pathway. It is proposed that this compound can decrease the production of leukotrienes, which contributes to its anti-inflammatory profile. nutrientinnovations.comwikiwand.comaafp.org This effect is a logical outcome of the inhibition of the 5-LOX enzyme. ndnr.com Research using mouse macrophage cells has demonstrated that this compound isomers can cause a dose-dependent reduction in the secretion of Leukotriene B4 following stimulation with lipopolysaccharide. researchgate.netresearchgate.netjournalijar.com

Nitric oxide (NO) is a signaling molecule that plays a complex role in inflammation. While it has some protective functions, excessive production by inducible nitric oxide synthase (iNOS) in macrophages is a hallmark of inflammatory conditions. Recent in-vitro research has explored the effect of this compound on NO production. Studies conducted on mouse macrophage cells (RAW264.7) showed that both cis-9 and cis-10 isomers of this compound led to a dose-dependent reduction in nitric oxide secretion when the cells were stimulated with lipopolysaccharide (LPS). researchgate.netresearchgate.netjournalijar.com

Table 1: In-Vitro Effects of this compound (CMO) Isomers on Inflammatory Mediators in LPS-Stimulated Mouse Macrophage Cells

This table summarizes the observed effects of synthetic CMO isomers on the production of key inflammatory molecules. Data is derived from studies on RAW264.7 mouse macrophage cells stimulated with lipopolysaccharide (LPS).

| Inflammatory Mediator | Observed Effect of CMO Treatment | Source |

| Prostaglandin E2 (PGE2) | Dose-dependent reduction in secretion | researchgate.net, researchgate.net, journalijar.com |

| Leukotriene B4 (LTB4) | Dose-dependent reduction in secretion | researchgate.net, researchgate.net, journalijar.com |

| Nitric Oxide (NO) | Dose-dependent reduction in secretion | researchgate.net, researchgate.net, journalijar.com |

| Tumor Necrosis Factor-alpha (TNF-α) | Dose-dependent reduction in secretion | researchgate.net, researchgate.net |

| Interleukin-6 (IL-6) | Dose-dependent reduction in secretion | researchgate.net, researchgate.net |

Investigation of Lipoxygenase Pathway Inhibition

Impact on Leukotriene Production

Immunomodulatory Properties and Cellular Responses

This compound (CMO) and related cetylated fatty acids have demonstrated the ability to modulate the immune system, influencing inflammatory pathways and cellular behaviors.

Alterations in Inflammatory Cytokine Expression Profiles (e.g., IL-6, MCP-1, TNF-α)

Research has shown that a mixture of cetylated fatty acids can significantly impact the expression of key inflammatory cytokines. In a study utilizing stimulated RAW264.7 mouse macrophage cells, treatment with a cetylated fatty acids mixture led to a notable decrease in the production of Interleukin-6 (IL-6), Monocyte Chemoattractant Protein-1 (MCP-1), and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.govresearchgate.net These three cytokines are pivotal regulators of the inflammatory process. nih.govresearchgate.net

The reduction in these pro-inflammatory markers suggests a potential mechanism for the anti-inflammatory effects observed with cetylated fatty acids. nih.gov For instance, one study reported that a 0.7 mg/mL concentration of a cetylated fatty acids mixture resulted in an 82.05% decrease in IL-6 expression from the control, a more significant reduction than that observed with ibuprofen, prednisone, or piroxicam (B610120) under the same experimental conditions. nih.gov

Synthetic isomers of this compound, specifically cis-9 and cis-10 CMO, have also been shown to exhibit a dose-dependent reduction in the secretion of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated mouse macrophage cells. journalijar.comresearchgate.net This further supports the role of CMO in modulating inflammatory cytokine responses.

Studies on Macrophage Cell Line Activity (e.g., RAW264.7)

The RAW264.7 macrophage cell line has been instrumental in elucidating the anti-inflammatory effects of this compound and related compounds. nih.govnih.govresearchgate.netjournalijar.comresearchgate.net Macrophages are key players in the immune response, and their activation is a critical step in the inflammatory cascade.

Studies using RAW264.7 cells have demonstrated that cetylated fatty acids can significantly decrease the production of inflammatory mediators. nih.govnih.govresearchgate.net In addition to the aforementioned cytokines, synthetic cis-9 and cis-10 CMO isomers were found to reduce the secretion of nitric oxide, prostaglandin E2, and leukotriene B4 in LPS-stimulated RAW264.7 cells. journalijar.com

Table 1: Effects of Cetylated Fatty Acids on Inflammatory Mediators in RAW264.7 Macrophages

| Mediator | Effect | Reference |

| Interleukin-6 (IL-6) | Decreased Expression | nih.govnih.govresearchgate.netjournalijar.com |

| Monocyte Chemoattractant Protein-1 (MCP-1) | Decreased Expression | nih.govnih.govresearchgate.net |

| Tumor Necrosis Factor-alpha (TNF-α) | Decreased Expression/Secretion | nih.govnih.govresearchgate.netjournalijar.com |

| Nitric Oxide | Decreased Secretion | journalijar.comresearchgate.net |

| Prostaglandin E2 | Decreased Secretion | journalijar.com |

| Leukotriene B4 | Decreased Secretion | journalijar.com |

Hypothesized Mechanisms Involving T-Cell Function and "Reprogramming"

One of the more intriguing, though less established, hypotheses regarding this compound's mechanism of action involves the "reprogramming" of T-cells. rejuvenation-science.com T-cells are crucial for cell-mediated immunity, and their behavior directly impacts immune function and inflammatory activities. rejuvenation-science.com It has been suggested that the long-lasting effects observed with CMO, as compared to standard polyunsaturated fatty acids, may be due to this reprogramming phenomenon. rejuvenation-science.com

This proposed mechanism suggests that this compound may alter the function of T-cells, leading to a sustained modulation of the immune response. rejuvenation-science.com However, the precise molecular events underlying this potential "reprogramming" are not yet fully understood and require further investigation.

Interactions with Cellular Membranes and Lipoprotein Structures

The interaction of fatty acids with cellular membranes is a critical aspect of their biological activity. Fatty acids are integral components of cell membranes and can influence their fluidity and function. core.ac.uk Lipids, including fatty acids, are essential for the structural integrity of cell membranes and play a role in cellular trafficking and signaling. nih.gov

While direct studies on this compound's interaction with cell membranes are not extensively detailed in the provided search results, it is known that lipids can be incorporated into the hydrocarbon region of the lipid bilayer. researchgate.net It is plausible that this compound, as a fatty acid ester, interacts with cellular membranes, potentially altering their physical properties and influencing the function of membrane-bound proteins.

Lipoprotein particles are responsible for transporting lipids throughout the body. nih.gov It is speculated that this compound enters systemic circulation via the liver, similar to other fatty acids. The interaction of lipoprotein particles with cell membranes can lead to the transfer of their lipid cargo, a process that can occur independently of specific receptors. nih.gov This suggests a potential pathway for this compound to be delivered to cells and incorporated into their membranes.

Exploration of Emerging Mechanistic Hypotheses

Beyond the established immunomodulatory effects, other potential mechanisms of action for this compound are being explored.

Role of N-Myristoylation in Protein Function

An emerging hypothesis for this compound's mechanism of action involves N-myristoylation. rejuvenation-science.com N-myristoylation is a process where myristic acid, a 14-carbon saturated fatty acid, is attached to the N-terminal glycine (B1666218) residue of certain proteins. asm.orgwikipedia.org This modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and can affect a protein's ability to interact with membranes and participate in signaling pathways. asm.orgwikipedia.org

It has been proposed that myristoleic acid, the fatty acid component of this compound, might also be utilized in the N-myristoylation process. rejuvenation-science.com Cytokine activity has been linked to N-myristoylation, as this modification is necessary for the activation of specific membrane proteins that bind cytokines and initiate intracellular signals. rejuvenation-science.com These signals can alter cellular behaviors such as gene transcription, chemotaxis, and the proliferation and differentiation of immune cells, including T-cells. rejuvenation-science.com

Research into N-myristoylation and its connection to inflammatory cytokines provides a potential scientific basis for one of this compound's mechanisms of action. rejuvenation-science.com

Potential Engagement with the Endocannabinoid System

Emerging research into the mechanistic underpinnings of this compound's therapeutic effects has pointed towards a significant interaction with the endocannabinoid system (ECS). The ECS is a critical, complex signaling network that plays a pivotal role in regulating numerous physiological processes, including pain modulation, inflammation, and immune responses. mdpi.comrejuvenation-science.com This system primarily comprises endogenous cannabinoids (endocannabinoids), cannabinoid receptors (CB1 and CB2), and the enzymes responsible for endocannabinoid synthesis and degradation. mdpi.com

The primary endocannabinoids are anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov Their signaling is terminated through enzymatic hydrolysis, a process carried out mainly by fatty acid amide hydrolase (FAAH) for AEA, and monoacylglycerol lipase (B570770) (MAGL) for 2-AG. mdpi.combms.com The inhibition of these enzymes, particularly MAGL, presents a therapeutic strategy to enhance endocannabinoid signaling. By slowing the degradation of 2-AG, its local concentration increases, leading to greater activation of cannabinoid receptors CB1 and CB2, which are known to produce analgesic and anti-inflammatory effects. mdpi.comnih.gov

Recent mechanistic studies have proposed that the beneficial effects of cetylated fatty acids (CFAs), including this compound, may be largely attributable to their activity as MAGL inhibitors. nih.govresearchgate.net This inhibition is thought to cause a localized increase in the levels of anti-inflammatory and analgesic endocannabinoids, such as 2-AG, at the site of administration. nih.govresearchgate.net This represents an indirect cannabinoid effect, where the compound does not bind directly to cannabinoid receptors but rather modulates the levels of endogenous ligands. researchgate.net

The inhibition of MAGL by CFAs offers a dual therapeutic advantage. Firstly, the elevated levels of 2-AG enhance the activation of CB1 and CB2 receptors. mdpi.comnih.gov Secondly, by inhibiting MAGL, the availability of arachidonic acid for the cyclooxygenase (COX) and lipoxygenase (LOX) pathways is limited. mdpi.comresearchgate.net This reduction in arachidonic acid metabolism subsequently decreases the production of pro-inflammatory mediators like prostaglandins and leukotrienes. researchgate.netwikipedia.org

Research involving the synthesis and evaluation of various CFAs has sought to identify which ones exhibit the highest potency for MAGL inhibition. nih.govresearchgate.net One study highlighted that cetyl caprate, a CFA not commonly found in many commercial formulations, was the most potent MAGL inhibitor among the series tested. nih.gov These findings suggest that the therapeutic efficacy of CFA-based products could potentially be optimized by adjusting their composition based on the MAGL inhibition capacity of individual components. nih.gov

Table 1: Research Findings on this compound and the Endocannabinoid System

| Target Component | Proposed Mechanism | Key Consequence | Implied Therapeutic Outcome |

|---|---|---|---|

| Endocannabinoid System (ECS) | Indirect modulation | Enhancement of endogenous cannabinoid signaling | Pain and inflammation modulation |

| Monoacylglycerol Lipase (MAGL) | Enzyme inhibition | Increased local concentration of 2-arachidonoylglycerol (2-AG) | Analgesic and anti-inflammatory effects |

| Cannabinoid Receptors (CB1 & CB2) | Indirect activation | Enhanced receptor activation by elevated 2-AG levels | Mediation of anti-inflammatory and analgesic signals |

Pharmacokinetic and Biotransformation Research of Cetyl Myristoleate Preclinical

Absorption and Distribution Studies in Experimental Animal Models

Preclinical investigations into the absorption and distribution of cetyl myristoleate (B1240118) have utilized experimental animal models to trace its path after administration. A notable study in rats using 14C-labelled cetylated fatty acids (CFAs) indicated that a small quantity of these fatty acids is absorbed intact following oral and topical administration. cabidigitallibrary.orgeuropa.eu However, this study has been noted for its limitations in design and the specific test substance used in relation to the novel food ingredient proposals. cabidigitallibrary.orgeuropa.euresearchgate.net

Concerns have been raised about the lack of comprehensive data on the absorption, distribution, metabolism, and excretion of cetyl myristoleate. europa.euresearchgate.netresearchgate.neteuropa.eu Specifically, there is limited information on the distribution of the unhydrolyzed, intact cetylated fatty acids once they are absorbed. cabidigitallibrary.orgeuropa.euresearchgate.net The European Food Safety Authority (EFSA) has repeatedly highlighted that the absence of this data makes it difficult to fully assess the toxicological profile of this compound complex. europa.euresearchgate.netresearchgate.net

In a murine model of collagen-induced arthritis, multiple intraperitoneal injections of this compound resulted in a significantly lower incidence of the disease, suggesting systemic distribution and an anti-arthritic effect. nih.gov Oral administration in the same study also showed a reduction in arthritis incidence. nih.gov While not a direct pharmacokinetic study, these findings imply that this compound is absorbed and distributed to target tissues to exert its biological effects.

Interactive Data Table: Animal Studies on this compound Absorption and Distribution

| Animal Model | Administration Route | Key Findings | Limitations Noted |

| Rats | Oral and Topical | Small amount of 14C-labelled cetylated fatty acids absorbed intact. cabidigitallibrary.orgeuropa.eu | Study design limitations; test substance not identical to proposed novel food. cabidigitallibrary.orgeuropa.euresearchgate.net |

| Mice (DBA/1LacJ) | Intraperitoneal and Oral | Reduced incidence and clinical signs of collagen-induced arthritis, implying systemic distribution. nih.gov | Not a direct pharmacokinetic study. |

In Vitro Hydrolysis Investigations in Simulated Physiological Fluids

To understand the initial stages of this compound biotransformation, in vitro studies have been conducted to simulate its breakdown in the digestive system. An unpublished study investigated the stability of this compound and cetyl myristate in simulated saliva, gastric fluid, and intestinal fluid at body temperature. researchgate.net Gas chromatography was used to measure the resulting hydrolysis products: myristoleic acid, myristic acid, and cetyl alcohol. researchgate.netbf3r.de

The findings from this research indicated that this compound and cetyl myristate are largely resistant to hydrolysis in these simulated digestive fluids. researchgate.netbf3r.de After a four-hour period, the maximum hydrolysis rate for both compounds when exposed to simulated saliva and gastric fluid was 5% or less. researchgate.netbf3r.de In the simulated intestinal fluid, the maximum hydrolysis after four hours was approximately 8%. researchgate.netbf3r.de This low rate of hydrolysis suggests that a significant portion of this compound may pass through the upper gastrointestinal tract intact. researchgate.netbf3r.de

This low in vitro hydrolysis rate has been a point of emphasis for regulatory bodies like the EFSA, which has reiterated the need for thorough safety information on the unhydrolyzed esters. researchgate.neteuropa.eubf3r.de

Interactive Data Table: In Vitro Hydrolysis of this compound

| Simulated Fluid | Incubation Time (hours) | Maximum Hydrolysis Rate (%) | Hydrolysis Products |

| Saliva | 4 | ≤ 5 | Myristoleic Acid, Myristic Acid, Cetyl Alcohol researchgate.netbf3r.de |

| Gastric Fluid | 4 | ≤ 5 | Myristoleic Acid, Myristic Acid, Cetyl Alcohol researchgate.netbf3r.de |

| Intestinal Fluid | 4 | ~ 8 | Myristoleic Acid, Myristic Acid, Cetyl Alcohol researchgate.netbf3r.de |

Identification and Biological Activity of Putative Metabolites (e.g., Myristoleic Acid)

The hydrolysis of this compound, although limited, would yield cetyl alcohol and myristoleic acid. Myristoleic acid, an omega-5 fatty acid, is a metabolite of myristic acid and is known to possess biological activity. taylorandfrancis.comwikipedia.org It is naturally found in the seed oil of plants from the Myristicaceae family. wikipedia.org

Research has indicated that myristoleic acid exhibits cytotoxic effects against certain cancer cells, including prostate cancer cells. taylorandfrancis.comwikipedia.org It has also been shown to have antibacterial properties. taylorandfrancis.com Furthermore, myristoleic acid may play a role in inhibiting osteoclast formation and bone resorption. metabolon.com Some studies suggest it could be beneficial in managing skin disorders like acne and may protect against hair loss. metabolon.com

Myristic acid, another potential hydrolysis product, is a saturated fatty acid that also demonstrates a range of biological activities, including antifungal, antiviral, anticancer, and antiparasitic properties. mdpi.comresearchgate.net

Interactive Data Table: Biological Activities of Putative this compound Metabolites

| Metabolite | Reported Biological Activities |

| Myristoleic Acid | Cytotoxic to prostate cancer cells taylorandfrancis.comwikipedia.org, Antibacterial taylorandfrancis.com, Inhibits osteoclast formation and bone resorption metabolon.com, Potential benefits for skin and hair metabolon.com |

| Myristic Acid | Antifungal mdpi.comresearchgate.net, Antiviral mdpi.comresearchgate.net, Anticancer mdpi.comresearchgate.net, Antiparasitic mdpi.comresearchgate.net, Immune-modulating mdpi.com |

| Cetyl Alcohol | A long-chain fatty alcohol. |

Comparative and Derivative Research of Cetyl Myristoleate

Comparative Studies with Other Cetylated Fatty Acids (CFAs)

Cetyl myristoleate (B1240118) is part of a broader group of naturally occurring fats known as cetylated fatty acids (CFAs). nih.gov This group includes compounds like cetyl myristate, cetyl oleate (B1233923), cetyl palmitate, cetyl laureate, and cetyl palmitoleate. nih.govxtend-life.co.nz Often, commercial preparations of CMO contain a mixture of these various CFAs. xtend-life.co.nzrxlist.com

Research suggests that the combination of different CFAs may offer a synergistic effect. For instance, one study highlighted that a mixture of cetyl myristoleate and cetyl oleate produced results comparable to administering this compound alone in animal models. Another in vitro study investigated a patented blend of CFAs, including this compound, and found it significantly decreased the production of inflammatory markers like IL-6, MCP-1, and TNF in stimulated mouse macrophage cells. nih.gov The study even suggested that the CFA mixture led to a more substantial reduction in IL-6 levels compared to ibuprofen, prednisone, and piroxicam (B610120). nih.govmdpi.com This indicates that the therapeutic effects attributed to this compound may be influenced or enhanced by the presence of other CFAs.

While this compound is the most recognized CFA, the specific biological roles and comparative efficacy of each individual cetylated fatty acid are not yet fully elucidated. nih.govxtend-life.co.nz Some researchers suggest that while cetyl myristate and this compound may have biological value, other CFAs like cetyl palmitate and cetyl oleate might interfere with CMO's activity. rejuvenation-science.com However, another perspective posits that the entire complex of cetylated fatty acids works together to support joint health. myristin.com

Interactive Table: Comparison of Common Cetylated Fatty Acids

| Cetylated Fatty Acid | Parent Fatty Acid | Parent Alcohol | Noted Research Finding |

| This compound | Myristoleic Acid | Cetyl Alcohol | Investigated for its role in joint health and inflammation modulation. wikipedia.orgnih.gov |

| Cetyl Oleate | Oleic Acid | Cetyl Alcohol | Often found in combination with this compound in commercial supplements. food.gov.uk |

| Cetyl Myristate | Myristic Acid | Cetyl Alcohol | Component of CFA mixtures studied for anti-inflammatory effects. nih.govfood.gov.uk |

| Cetyl Palmitate | Palmitic Acid | Cetyl Alcohol | Part of CFA blends; some research suggests potential interference with CMO activity. rejuvenation-science.comxtend-life.co.nz |

| Cetyl Laureate | Lauric Acid | Cetyl Alcohol | Included in the group of naturally occurring cetylated fatty acids. nih.govxtend-life.co.nz |

| Cetyl Palmitoleate | Palmitoleic Acid | Cetyl Alcohol | A component of the broader CFA chemical group. nih.govxtend-life.co.nz |

Differentiation and Similarities with Omega-3 and Other Essential Fatty Acids

The mechanism of action for this compound is not fully understood, but it is often compared to that of omega-3 fatty acids. vcahospitals.com6666equinesupplements.com Both are thought to possess anti-inflammatory properties, but they differ in their chemical structure and proposed mechanisms.

Similarities:

Anti-inflammatory Properties: Both this compound and omega-3 fatty acids are believed to help regulate inflammatory processes in the body. 6666equinesupplements.commyristol.com Omega-3s are known to influence the production of prostaglandins (B1171923), which are compounds involved in inflammation. myristol.com Similarly, this compound is thought to inhibit the 5-lipoxygenase (5-LOX) pathway, thereby reducing the expression of inflammatory prostaglandins and leukotrienes. 6666equinesupplements.commyristol.com

Differences:

Chemical Structure: this compound is a monounsaturated omega-5 fatty acid esterified with cetyl alcohol. myristol.comwikipedia.org Omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are polyunsaturated fatty acids (PUFAs). myristol.com This structural difference in the number of double bonds in their carbon chains is a key distinction.

Mechanism of Action: While both have anti-inflammatory effects, some research suggests that this compound may exert a stronger and longer-lasting effect on joint inflammation compared to omega-3s. myristol.com It is also theorized that CMO might modulate the immune system by reprogramming T-cells involved in the inflammatory process. myristol.com In contrast, essential fatty acids like omega-3s are integral components of cell membranes and precursors for a wide range of signaling molecules.

Essentiality: Omega-3 and omega-6 fatty acids are classified as "essential" because the human body cannot synthesize them, and they must be obtained through diet. this compound, however, is not considered an essential fatty acid. rejuvenation-science.com

Interactive Table: this compound vs. Omega-3 Fatty Acids

| Feature | This compound (CMO) | Omega-3 Fatty Acids (e.g., EPA, DHA) |

| Classification | Cetylated Fatty Acid (Omega-5) myristol.comwikipedia.org | Polyunsaturated Fatty Acid (PUFA) myristol.com |

| Structure | Monounsaturated fatty acid esterified with cetyl alcohol myristol.com | Fatty acids with multiple double bonds myristol.com |

| Primary Source | Synthesized from myristoleic acid and cetyl alcohol; found in small amounts in some animal fats. myristin.comxtend-life.co.nz | Primarily from fish oil, flaxseed oil, and other plant sources. gqvet.com |

| Proposed Mechanism | May inhibit the 5-LOX pathway and modulate T-cell response. 6666equinesupplements.commyristol.com | Precursors to anti-inflammatory eicosanoids and resolvins. myristol.com |

| Essentiality | No | Yes |

Biochemical Significance of Myristoleic Acid as a Precursor and Independent Bioactive Molecule

Myristoleic acid (9-tetradecenoic acid) is the direct fatty acid precursor to this compound. rejuvenation-science.comwikipedia.org It is a monounsaturated omega-5 fatty acid synthesized in the body from myristic acid by the enzyme stearoyl-CoA desaturase-1. wikipedia.orgmetabolon.com While it is the building block for CMO, myristoleic acid also possesses its own distinct bioactive properties.

Myristoleic Acid as a Precursor: The synthesis of this compound involves the esterification of myristoleic acid with cetyl alcohol. xtend-life.co.nzgoogle.com This process creates the waxy, oil-like substance that is this compound. myristin.com The properties of this compound are therefore intrinsically linked to its myristoleic acid component.

Myristoleic Acid as an Independent Bioactive Molecule: Independent of its role as a precursor, myristoleic acid has been the subject of various research studies demonstrating its biological activities:

Anti-cancer Properties: Research has shown that myristoleic acid can induce apoptosis (programmed cell death) and necrosis in human prostate cancer cells. glpbio.comcaymanchem.comtaylorandfrancis.com

Antimicrobial Effects: It has been found to inhibit the germination of Candida albicans in vitro. glpbio.comcaymanchem.com Additionally, it may be useful in treating or preventing acne by acting against Cutibacterium acnes. metabolon.com

Bone Health: Myristoleic acid has been shown to inhibit osteoclast formation and bone resorption. glpbio.comcaymanchem.com It appears to interfere with the cellular rearrangement necessary for bone breakdown, suggesting potential as a therapeutic candidate for osteoporosis. metabolon.com

Metabolic Regulation: Studies suggest myristoleic acid can upregulate oxygen consumption in brown adipocytes and promote the formation of beige fat, which may have anti-obesity effects. metabolon.com It is also involved in the metabolism of nonalcoholic fatty liver disease. metabolon.commoleculardepot.com

Advanced Research Methodologies and Techniques Utilized in Cetyl Myristoleate Studies

Molecular Biology Techniques for Gene Expression Analysis in Cellular Models

The analysis of gene expression is fundamental to understanding how cetyl myristoleate (B1240118) influences cellular processes at a genetic level. Molecular biology techniques allow for the precise quantification of changes in the transcription of specific genes in response to treatment with cetyl myristoleate or related cetylated fatty acid mixtures.

One of the primary techniques used is Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) . This method is highly sensitive and specific for detecting and quantifying messenger RNA (mRNA) transcripts. caister.com By converting mRNA into complementary DNA (cDNA) and then amplifying it, researchers can measure the expression levels of target genes. caister.com In studies involving cetylated fatty acids, RT-qPCR has been instrumental in demonstrating their influence on genes related to inflammation and cartilage formation (chondrogenesis).

For instance, studies have shown that treatment with a mixture of cetylated fatty acids, including this compound, can significantly alter the gene expression of key inflammatory mediators. In macrophage cell lines stimulated to create an inflammatory environment, the expression of genes for pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) , Interleukin-6 (IL-6) , and Monocyte Chemoattractant Protein-1 (MCP-1) was found to be significantly decreased. researchgate.netnih.govnih.gov

Furthermore, in the context of chondrogenesis, molecular analyses have revealed changes in the expression of crucial chondrogenic markers. The expression of the master transcription factor for chondrogenesis, Sox-9 , was observed to be higher in treated cells during the early stages of differentiation. nih.gov This was accompanied by the increased expression of genes for key extracellular matrix components like aggrecan and collagen type II (COL2A1) . researchgate.net These findings provide molecular-level evidence of the compound's potential role in cellular differentiation processes.

Table 1: Gene Expression Changes in Cellular Models Treated with Cetylated Fatty Acids

| Gene | Cellular Model | Observed Effect | Research Focus |

|---|---|---|---|

| TNF-α | RAW264.7 Mouse Macrophages | Decreased Expression | Inflammation |

| IL-6 | RAW264.7 Mouse Macrophages | Decreased Expression | Inflammation |

| MCP-1 | RAW264.7 Mouse Macrophages | Decreased Expression | Inflammation |

| Sox-9 | Human Adipose-Derived Stem Cells (hADSCs) | Increased Expression (early stage) | Chondrogenesis |

| Aggrecan | Human Adipose-Derived Stem Cells (hADSCs) | Increased Expression | Chondrogenesis |

| COL2A1 (Collagen, Type II, Alpha 1) | Human Adipose-Derived Stem Cells (hADSCs) | Increased Expression | Chondrogenesis |

Cell Culture Models for In Vitro Mechanistic Studies

In vitro cell culture models are indispensable tools for dissecting the specific cellular mechanisms affected by this compound, providing a controlled environment that excludes the systemic complexities of a living organism.

A prominent model used in this research is the RAW264.7 mouse macrophage cell line . researchgate.netresearchgate.net Macrophages are key immune cells involved in the inflammatory process. By stimulating these cells with agents like lipopolysaccharide (LPS), researchers can induce an inflammatory response and then assess the modulatory effects of this compound. researchgate.netjournalijar.com Studies using this model have demonstrated that cetylated fatty acid mixtures can significantly reduce the secretion of pro-inflammatory cytokines, providing direct evidence of their anti-inflammatory potential at the cellular level. researchgate.netnih.govnih.gov

Another sophisticated model involves the use of human adipose-derived stem cells (hADSCs) in a scaffold-free, three-dimensional (3D) culture system to study chondrogenesis. researchgate.netnih.gov This model is particularly relevant for osteoarthritis research, as it mimics the process of cartilage formation. researchgate.net In these 3D cultures, hADSCs are induced to differentiate into chondrocytes (cartilage cells). Research has shown that the presence of a cetylated fatty acid mixture can facilitate this chondrogenic differentiation process, as evidenced by the increased expression and deposition of cartilage-specific markers. researchgate.netnih.gov

Additionally, primary chondrocyte cultures have been utilized to investigate the effects of various compounds on cartilage biology. vin.com These cells, isolated directly from cartilage tissue, provide a model to study cellular responses in a state that closely resembles their natural environment. researchgate.net

Table 2: Cell Culture Models in this compound Research

| Cell Model | Type | Application | Key Findings |

|---|---|---|---|

| RAW264.7 | Mouse Macrophage Cell Line | Inflammation Studies | Reduced secretion of inflammatory cytokines (TNF-α, IL-6, MCP-1). researchgate.netnih.govresearchgate.net |

| Human Adipose-Derived Stem Cells (hADSCs) | Adult Stem Cells | Chondrogenesis Studies (3D Culture) | Facilitated chondrogenic differentiation and marker expression. researchgate.netnih.gov |

| Chondrocytes | Primary Cells | Cartilage Biology Studies | Used to study gene expression changes and inflammatory responses in cartilage cells. vin.com |

Advanced Imaging Techniques for Tissue-Level Effects in Preclinical Models

To visualize the effects of this compound within the complex architecture of tissues, researchers employ advanced imaging techniques in preclinical animal models. These methods provide crucial visual evidence of the compound's impact on tissue structure and pathology.

Histopathology is a cornerstone technique in these studies. It involves the microscopic examination of tissue that has been carefully prepared, sectioned, and stained. In murine models of collagen-induced arthritis, decalcified sections of joints are stained with Hematoxylin and Eosin (H&E) . This staining method allows for the detailed visualization of tissue morphology, revealing cellular infiltrates, cartilage erosion, and bone damage. Comparative histopathological analysis has shown profound inflammatory changes and erosion in the joints of control animals, while tissues from mice treated with this compound showed a significant reduction in these pathological features.

Fluorescence microscopy is another powerful imaging tool used to detect specific molecules within cells and tissues. In studies on chondrogenesis using 3D cell cultures, this technique has been used to visualize the deposition of key chondrogenic markers. researchgate.net Antibodies tagged with fluorescent dyes are used to label proteins such as Sox-9, aggrecan, chondroitin (B13769445) sulfate, and collagen type II. researchgate.net The resulting fluorescence images provide qualitative and semi-quantitative data on the formation of a cartilage-like extracellular matrix, demonstrating that treatment with cetylated fatty acids enhances the deposition of these crucial components over time. researchgate.net

These imaging modalities bridge the gap between cellular effects and organism-level outcomes, providing tangible evidence of this compound's influence on tissue integrity and repair processes in preclinical models.

Table 3: Advanced Imaging Techniques in this compound Research

| Technique | Model | Purpose | Observed Effects |

|---|---|---|---|

| Histopathology (H&E Staining) | Murine Collagen-Induced Arthritis Model | To assess tissue-level inflammation and joint erosion. | Reduced inflammatory cell infiltration, synovitis, and cartilage/bone erosion in treated mice. |

| Fluorescence Microscopy | 3D Spheroid Cultures of hADSCs | To visualize the expression and deposition of chondrogenic markers. | Increased deposition of Sox-9, aggrecan, and collagen type II in treated cultures. researchgate.net |

Future Research Directions and Theoretical Perspectives for Cetyl Myristoleate

Addressing Unelucidated Mechanisms of Action: Research Gaps and Opportunities

The exact mechanism by which cetyl myristoleate (B1240118) exerts its biological effects is not fully established, with several theories proposed based on preclinical and in vitro data. wikipedia.orgrejuvenation-science.com A primary hypothesis suggests it functions as an anti-inflammatory agent by inhibiting the cyclooxygenase (LOX) and lipoxygenase (COX) pathways of arachidonic acid metabolism, thereby reducing the production of inflammatory prostaglandins (B1171923) and leukotrienes. wikipedia.org Other proposed mechanisms include acting as a joint lubricant, modulating the immune system, and altering cell membrane function. nutrientinnovations.comdouglaslabs.com

Recent in vitro research has shown that a mixture of cetylated fatty acids, including cetyl myristoleate, can significantly decrease the production of key inflammatory cytokines such as Interleukin-6 (IL-6), Monocyte Chemoattractant Protein-1 (MCP-1), and Tumor Necrosis Factor (TNF) in stimulated mouse macrophage cells. researchgate.net This suggests a direct impact on cellular signaling pathways that govern inflammation. researchgate.net Further theories propose that its effects could be linked to the "reprogramming" of T-cells or involvement in N-myristoylation, a process that can activate proteins involved in cytokine signaling. rejuvenation-science.com A more recent perspective considers the involvement of the endocannabinoid system (ECS) as a potential mechanism of action. nih.gov

Significant research gaps remain. It is unclear which of the proposed mechanisms is primary, or if they act in concert. The differentiation between the effects of the intact this compound molecule versus its hydrolysis products, cetyl alcohol and myristoleic acid, within the body has not been thoroughly investigated. The potential interaction with the endocannabinoid system is a novel hypothesis that requires substantial validation. nih.gov These gaps present numerous opportunities for future research, including targeted molecular studies to confirm its interaction with COX/LOX enzymes and ECS receptors, and advanced cell-based assays to delineate its specific effects on various immune cell populations.

Table 1: Proposed Mechanisms of Action and Corresponding Research Gaps for this compound

| Proposed Mechanism | Supporting Evidence (Brief) | Identified Research Gaps | Opportunities for Investigation |

|---|---|---|---|

| Inhibition of COX/LOX Pathways | Theorized to decrease production of prostaglandins and leukotrienes. wikipedia.org | Direct enzymatic inhibition studies are limited; in vivo confirmation is needed. | Enzyme assays to determine direct binding and inhibition kinetics; measuring prostaglandin (B15479496)/leukotriene levels in preclinical models after administration. |

| Immune System Modulation | Observed to modulate immune responses and cytokine production (IL-6, TNF, MCP-1) in vitro. douglaslabs.comresearchgate.net A "reprogramming" of T-cells has been suggested. rejuvenation-science.com | Specific effects on different immune cell subsets (e.g., Th1, Th2, Th17, Tregs) are unknown. The T-cell reprogramming hypothesis is speculative. | Flow cytometry and functional assays to characterize the impact on various T-cell and B-cell populations; transcriptomic analysis of immune cells exposed to the compound. |

| Joint Lubrication | Theorized to act as a surfactant or lubricant in joints, increasing pliability. caringsunshine.comdouglaslabs.com | Lack of direct biophysical evidence demonstrating this effect within synovial fluid or on cartilage surfaces. | Biomechanical studies on joint tissues; analysis of synovial fluid properties after administration in animal models. |

| Interaction with Endocannabinoid System (ECS) | Structural similarities to some ester-based endocannabinoids have been noted, suggesting a potential interaction. nih.gov | This is a new, theoretical mechanism with no direct experimental evidence to date. | Receptor binding assays with cannabinoid receptors (CB1/CB2); studies on its effect on endocannabinoid-metabolizing enzymes (e.g., FAAH, MAGL). |

Exploring Broader Therapeutic Potentials in Autoimmune and Chronic Inflammatory Diseases (Preclinical Focus)

The initial discovery of this compound was linked to its ability to protect mice from adjuvant-induced arthritis. wikipedia.orgbarnys.cz Subsequent preclinical studies have confirmed its anti-arthritic properties in other animal models, such as collagen-induced arthritis in mice, where it reduced disease incidence and clinical severity. nih.govresearchgate.net While research has predominantly focused on arthritis, the compound's demonstrated ability to modulate key inflammatory cytokines like TNF and IL-6 suggests a broader therapeutic potential. researchgate.net These cytokines are pivotal in the pathophysiology of a wide range of autoimmune and chronic inflammatory diseases.

Anecdotal reports and low-quality clinical trials have suggested potential benefits in conditions such as fibromyalgia and psoriasis, but robust scientific evidence is lacking. wikipedia.orgcaringsunshine.comxtend-life.co.nz The preclinical finding that cetylated fatty acids reduce inflammatory mediators in macrophages provides a strong rationale for exploring their efficacy in other inflammation-driven conditions. researchgate.net Future preclinical research could focus on animal models of diseases where TNF and IL-6 are known therapeutic targets, such as inflammatory bowel disease (IBD), psoriasis, and multiple sclerosis. Such studies would be crucial to determine if the anti-inflammatory effects observed in vitro and in arthritis models translate to other disease contexts.

Table 2: Preclinical Evidence for this compound in Inflammatory Models

| Model System | Key Findings | Potential Disease Relevance | Reference |

|---|---|---|---|

| Adjuvant-Induced Arthritis (Rats) | Blocked inflammation and prevented the development of arthritis. | Rheumatoid Arthritis | wikipedia.orgbarnys.cz |

| Collagen-Induced Arthritis (Mice) | Significantly lowered disease incidence and modestly reduced clinical signs of arthritis. | Rheumatoid Arthritis | nih.govresearchgate.net |

| RAW264.7 Mouse Macrophage Cells (In Vitro) | Significantly decreased the production of inflammatory cytokines IL-6, MCP-1, and TNF upon stimulation. | General Chronic Inflammatory and Autoimmune Diseases (e.g., IBD, Psoriasis) | researchgate.net |

| Human Adipose-Derived Stem Cells (In Vitro) | Facilitated the chondrogenic differentiation process by stimulating the expression of chondrogenic markers. | Osteoarthritis, Cartilage Repair | researchgate.net |

Investigations into Novel Biological Applications beyond Mammalian Physiology (e.g., Plant Stress Mitigation)

The biological activities of fatty acid esters are not limited to mammalian systems. Research in agricultural science has revealed novel applications for various fatty acid derivatives. For instance, certain esters of fatty acids are being developed as sustainable and effective contact herbicides for weed control. nih.govresearchgate.net Additionally, short-chain fatty acid starch esters have been shown to possess antimicrobial properties, making them useful for food preservation. tandfonline.com In animal husbandry, specific fatty acid esters are being investigated for their potential to inhibit methane (B114726) production in ruminants, addressing an important environmental concern. google.com

These findings create a theoretical framework for investigating this compound in non-mammalian biological contexts. No studies currently exist on the effect of this compound on plants or microorganisms. Future research could explore whether it possesses any herbicidal or antimicrobial activity. Another intriguing possibility is its potential role in plant stress mitigation. Given its proposed function as a protective agent in mammals, it is conceivable that it could influence plant responses to environmental stressors such as drought, salinity, or pathogen attack, potentially by interacting with plant signaling pathways.

Table 3: Potential Non-Mammalian Applications of Fatty Acid Esters

| Application Area | Type of Fatty Acid Ester | Observed Effect | Theoretical Application for this compound |

|---|---|---|---|

| Agriculture (Weed Control) | Methyl end-capped polyethylene (B3416737) glycol (mPEG) ester of pelargonic acid. nih.gov | Exhibits potent phytotoxic activity, serving as a contact herbicide. nih.gov | Investigation of potential herbicidal or plant growth-regulating properties. |

| Food Science (Preservation) | Short-chain fatty acid (SCFA) starch esters. tandfonline.com | Possess antimicrobial activity, helping to preserve food products. tandfonline.com | Assessment of antimicrobial activity against foodborne pathogens or spoilage organisms. |

| Environmental Science (Ruminant Digestion) | Novel fatty acid esters (structure-specific). google.com | Inhibit methane production from digestive activities in ruminants. google.com | Exploration of effects on microbial ecosystems, such as in the rumen or soil. |

| Plant Biology (Stress Response) | (Theoretical) | (Theoretical) | Study of its potential to modulate plant defense and stress signaling pathways against abiotic or biotic stressors. |

Development and Evaluation of Advanced this compound Analogues and Derivatives for Enhanced Research Probes

A significant barrier to understanding the molecular actions of this compound is the lack of specific tools to track its metabolism, distribution, and interactions in a biological system. The development of advanced analogues and derivatives could overcome this challenge. Early research by Diehl involved comparing the effects of this compound with related esters like cetyl oleate (B1233923) and cetyl myristate, concluding they were less effective. barnys.cz This represents a rudimentary evaluation of structural analogues.

Modern biochemical research utilizes sophisticated chemical probes to study the function of molecules like fatty acids. researchgate.net These probes are often derivatives of the parent molecule, modified with functional groups that enable detection or interaction capture. Common modifications include: